

(R)-Dtbm-segphos: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171

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CAS Number: 566940-03-2

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-Dtbm-segphos**, is a chiral phosphine ligand renowned for its efficacy in a wide range of asymmetric catalytic reactions. Its unique structural features, characterized by bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups and a rigid biphenyl backbone, impart exceptional stereocontrol in metal-catalyzed transformations. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with **(R)-Dtbm-segphos**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

(R)-Dtbm-segphos is an off-white powder with the empirical formula C₇₄H₁₀₀O₈P₂ and a molecular weight of 1179.53 g/mol .^[1] A summary of its key physical and safety data is presented below.

Property	Value	Reference
CAS Number	566940-03-2	[1] [2]
Molecular Formula	C ₇₄ H ₁₀₀ O ₈ P ₂	[1]
Molecular Weight	1179.53 g/mol	[1]
Appearance	Off-white powder	[2]
Melting Point	126-128 °C	[2]
Boiling Point (Predicted)	987.3 ± 65.0 °C	[2]
Storage Conditions	2-8°C, protect from light, stored under nitrogen	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	

Applications in Asymmetric Catalysis

(R)-Dtbm-segphos has proven to be a highly effective ligand in a multitude of metal-catalyzed asymmetric reactions, consistently delivering high yields and excellent enantioselectivities. Its performance in several key transformations is summarized in the table below.

Reaction Type	Metal Catalyst	Substrate	Product	Yield (%)	Enantiomeric Excess (ee, %)	Reference
Iridium-Catalyzed Asymmetric Cyclization ²	[IrCl(cod) ₂] ²	2,2-diphenyl-4-pentenoic acid	(R)-4,4-diphenyl-dihydro-furan-2-one	95	81	
Palladium-Catalyzed Domino Carbopalladation/C(sp ³)-Pd Capture	Pd ₂ (dba) ³	(tosylhydrazone)ethyl acrylamide	Chiral oxindole derivative	65	95	
Copper-Catalyzed Asymmetric Hydrosilylation	CuH	2-Acetylfuran	(R)-1-(Furan-2-yl)ethanol	>99	94	
Copper-Catalyzed Asymmetric Hydrosilylation	CuH	2-Acetylthiophene	(R)-1-(Thiophen-2-yl)ethanol	>99	96	
Copper-Catalyzed Asymmetric Hydrosilylation	CuH	2-Acetylpyridine	(R)-1-(Pyridin-2-yl)ethanol	>99	95	

Experimental Protocols

Palladium-Catalyzed Enantioselective Domino Carbopalladation/C(sp³)–Pd Capture

This protocol details the synthesis of a chiral oxindole derivative using a palladium catalyst featuring **(R)-Dtbm-segphos**.

Materials:

- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
- **(R)-Dtbm-segphos**
- N-methyl-N-(2-(tosylhydrazone)ethyl)acrylamide (Substrate)
- AgBr (Silver Bromide)
- Et₃N (Triethylamine)
- 1,2-DCE (1,2-Dichloroethane), anhydrous
- DMF (N,N-Dimethylformamide), anhydrous

Procedure:

- In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ (15 mol %) and **(R)-Dtbm-segphos** (30 mol %).
- Add 1 mL of anhydrous 1,2-DCE to the vessel and allow the catalyst and ligand to pretreat.
- In a separate vessel, dissolve the N-methyl-N-(2-(tosylhydrazone)ethyl)acrylamide substrate (0.1 mmol) in 1 mL of anhydrous DMF.
- To the reaction vessel containing the catalyst and ligand, add AgBr (1 equiv) and Et₃N (2.8 equiv).
- Heat the reaction mixture to 80 °C.

- Add the substrate solution dropwise to the reaction mixture over a period of 4 hours.
- Maintain the reaction at 80 °C for 24 hours.
- Upon completion, cool the reaction to room temperature.
- Purify the product using standard chromatographic techniques.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Copper-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones

This protocol describes the reduction of a heteroaromatic ketone to a chiral alcohol using a copper-hydride catalyst with **(R)-Dtbm-segphos**.

Materials:

- CuH (Copper(I) Hydride) - can be generated in situ
- **(R)-Dtbm-segphos**
- Heteroaromatic ketone (e.g., 2-Acetyl furan)
- PMHS (Polymethylhydrosiloxane)
- Anhydrous toluene

Procedure:

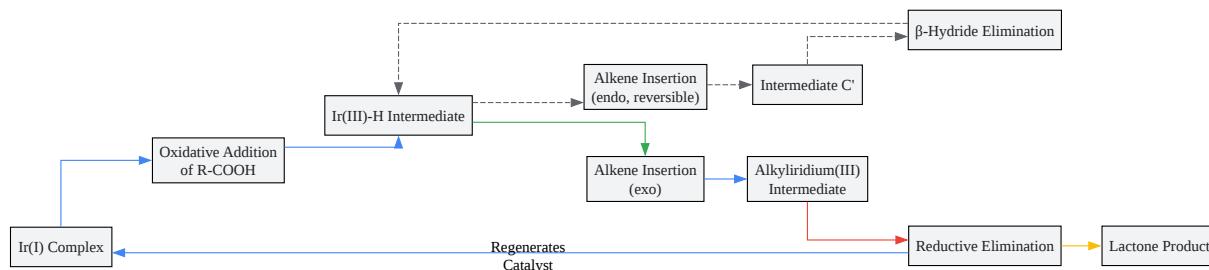
- In a flame-dried flask under an inert atmosphere, dissolve **(R)-Dtbm-segphos** in anhydrous toluene.
- Add CuH to the solution. If generating in situ, follow appropriate literature procedures.
- Add the heteroaromatic ketone substrate to the catalyst mixture.

- Cool the reaction mixture to the desired temperature (e.g., -50 °C to room temperature, depending on the substrate).
- Slowly add PMHS as the hydride source.
- Stir the reaction mixture until completion, monitoring by TLC or GC.
- Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting chiral alcohol by column chromatography.
- Determine the enantiomeric excess by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Plausible Catalytic Cycle for Iridium-Catalyzed Asymmetric Cyclization

The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclization of alkenoic acids catalyzed by an Iridium-(R)-**Dtbm-segphos** complex.

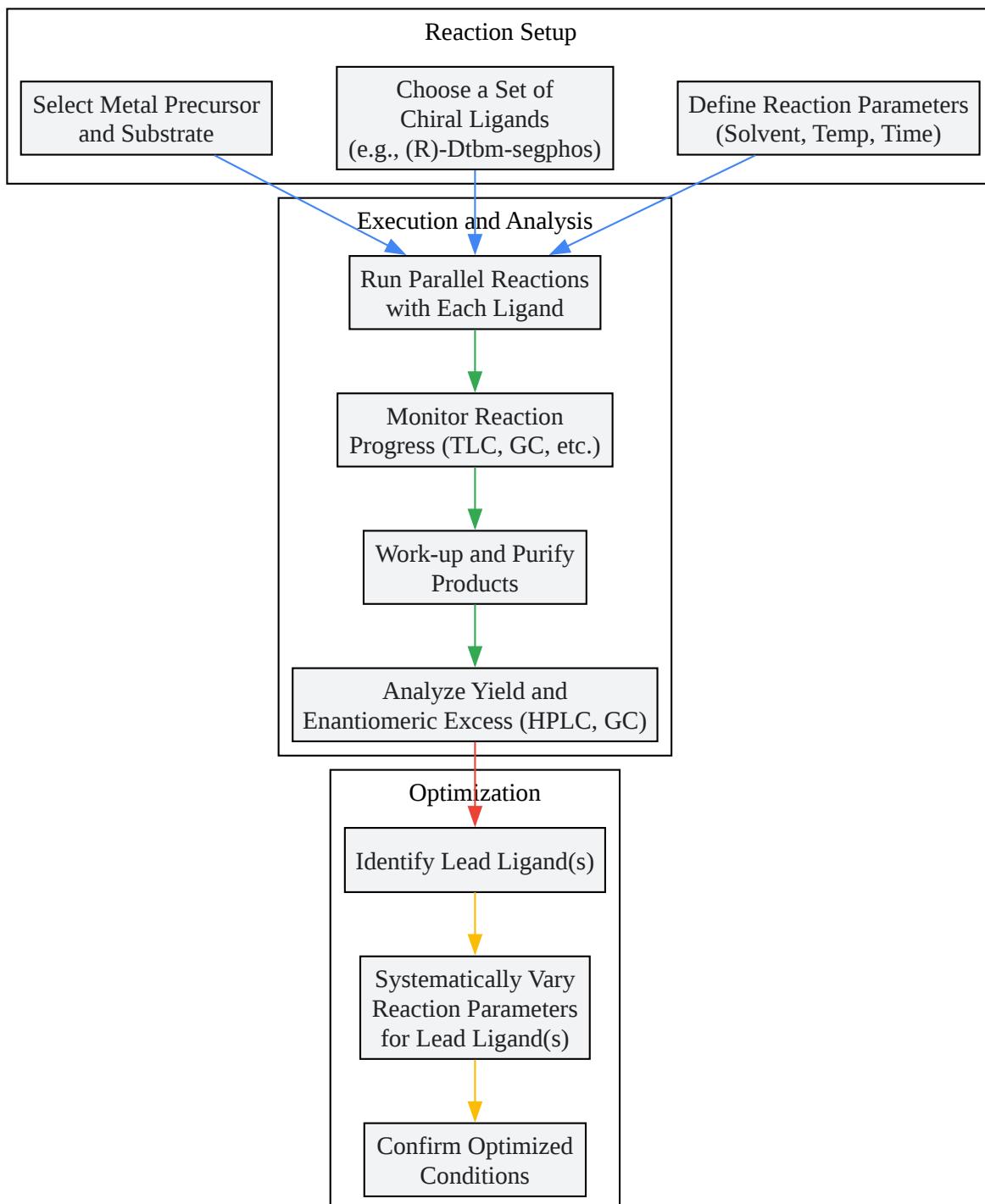


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Caption: Plausible catalytic cycle for Ir-catalyzed asymmetric cyclization.

General Workflow for Chiral Ligand Screening in Asymmetric Catalysis

This diagram outlines a typical experimental workflow for screening chiral ligands like **(R)-Dtbm-segphos** to optimize an asymmetric catalytic reaction.

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Caption: Workflow for chiral ligand screening and reaction optimization.

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References

- 1. Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones [organic-chemistry.org]
- 2. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ -lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
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